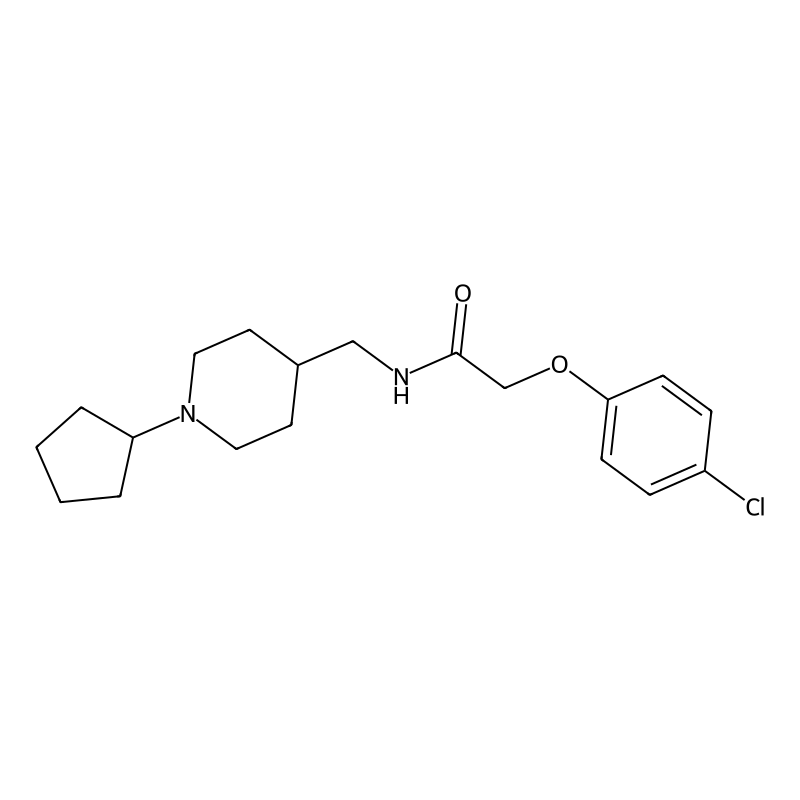

2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is a synthetic organic molecule characterized by its unique structure, which includes a chlorophenoxy group and a piperidine moiety. This compound can be classified as an acetamide derivative, where the acetamide functional group is attached to a chlorophenoxy substituent and a cyclopentylpiperidinyl group. Its molecular formula is , and it has a molecular weight of approximately 320.85 g/mol.

The presence of the 4-chlorophenoxy group enhances the lipophilicity of the molecule, potentially influencing its biological activity and pharmacokinetic properties. The cyclopentylpiperidin-4-yl moiety may contribute to the compound's interaction with biological targets, particularly in the central nervous system.

The chemical reactivity of 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide can be examined through various pathways:

- Hydrolysis: Under acidic or basic conditions, the acetamide bond may undergo hydrolysis, leading to the formation of 4-chlorophenol and N-(1-cyclopentylpiperidin-4-yl)methylamine.

- Nucleophilic Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, particularly with nucleophiles such as amines or alcohols, potentially leading to new derivatives.

- Oxidation: The piperidine ring may be susceptible to oxidation reactions, which could modify its biological activity.

These reactions are critical for understanding the compound's stability, degradation pathways, and potential transformations during synthesis or biological metabolism.

Preliminary studies suggest that compounds similar to 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide exhibit various biological activities, including:

- Antidepressant Effects: The piperidine structure is often associated with antidepressant properties due to its interaction with neurotransmitter systems.

- Antipsychotic Activity: Similar compounds have shown efficacy in modulating dopaminergic and serotonergic pathways.

- Antiviral Properties: Some derivatives have been explored for their potential in treating viral infections.

Further biological assays are necessary to establish the specific activity profile of this compound.

The synthesis of 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide typically involves several key steps:

- Formation of the Chlorophenoxy Group: This can be achieved through nucleophilic substitution of 4-chlorophenol with an appropriate alkyl halide or via coupling reactions.

- Piperidine Derivative Preparation: The cyclopentylpiperidin-4-yl moiety is synthesized through cyclization reactions involving suitable precursors.

- Acetamide Formation: Finally, the acetamide bond is formed by reacting the chlorophenoxy intermediate with the piperidine derivative in the presence of coupling agents such as carbodiimides.

These steps can be optimized for yield and purity using various solvents and reaction conditions.

The potential applications of 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide include:

- Pharmaceutical Development: As a candidate for novel antidepressants or antipsychotics.

- Research Tools: For studying receptor interactions in neuropharmacology.

- Chemical Probes: In biochemical assays to investigate specific biological pathways.

Interaction studies typically focus on evaluating how 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide interacts with various biological targets:

- Receptor Binding Assays: Assessing affinity for serotonin and dopamine receptors.

- Enzyme Inhibition Studies: Investigating potential inhibition of enzymes involved in neurotransmitter metabolism.

- Cell Culture Experiments: Evaluating cytotoxicity and cellular responses in neuronal cell lines.

These studies are essential for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(2-chlorophenoxy)-N-(4-chlorophenyl)methylacetamide | Structure | Contains two chlorinated phenyl groups |

| N-[2-(4-chlorophenoxy)ethyl]-cyclohexanamine | - | Cyclohexane instead of cyclopentane |

| N-[1-cyclohexylpiperidin-4-yl]-acetamide | - | Lacks chlorination on phenolic ring |

These compounds differ primarily in their substituents and core structures, which may influence their pharmacological profiles and mechanisms of action.